molecular formula C18H22O2 B13863603 (3S,13S)-3-hydroxy-13-methyl-2,3,4,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-one

(3S,13S)-3-hydroxy-13-methyl-2,3,4,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-one

Cat. No.: B13863603
M. Wt: 270.4 g/mol
InChI Key: OMDIWOLGOMWKEH-PQQGAPLLSA-N
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Description

(3S,13S)-3-hydroxy-13-methyl-2,3,4,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-one is a complex organic compound with a unique structure. This compound is part of the cyclopenta[a]phenanthrene family, which is known for its intricate ring system. The presence of hydroxyl and methyl groups in specific positions adds to its chemical diversity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,13S)-3-hydroxy-13-methyl-2,3,4,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-one typically involves multiple steps, including cyclization and functional group modifications

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as catalytic hydrogenation, oxidation, and selective methylation are often employed to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

(3S,13S)-3-hydroxy-13-methyl-2,3,4,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group or to saturate the ring system.

    Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce fully saturated hydrocarbons.

Scientific Research Applications

(3S,13S)-3-hydroxy-13-methyl-2,3,4,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-one has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S,13S)-3-hydroxy-13-methyl-2,3,4,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-one involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with proteins or enzymes, influencing their activity. The compound’s unique ring structure allows it to fit into specific binding sites, modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (3S,13S)-3-hydroxy-13-methyl-2,3,4,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-one: Unique due to its specific stereochemistry and functional groups.

    Cyclopenta[a]phenanthrene: Lacks the hydroxyl and methyl groups, making it less reactive.

    Hydroxycyclopenta[a]phenanthrene: Similar but may differ in the position of the hydroxyl group.

Uniqueness

The presence of both hydroxyl and methyl groups in specific positions makes this compound unique. This configuration allows for specific interactions with biological targets and enhances its reactivity in chemical reactions.

Properties

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

IUPAC Name

(3S,13S)-3-hydroxy-13-methyl-2,3,4,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h2,4,12,16,19H,3,5-10H2,1H3/t12-,16?,18-/m0/s1

InChI Key

OMDIWOLGOMWKEH-PQQGAPLLSA-N

Isomeric SMILES

C[C@]12CCC3=C(C1CCC2=O)C=CC4=C3CC[C@@H](C4)O

Canonical SMILES

CC12CCC3=C(C1CCC2=O)C=CC4=C3CCC(C4)O

Origin of Product

United States

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